molecular formula C9H14O B3259585 2-Allyl-2-methylcyclopentanone CAS No. 32116-66-8

2-Allyl-2-methylcyclopentanone

Cat. No. B3259585
CAS RN: 32116-66-8
M. Wt: 138.21 g/mol
InChI Key: BSXUIHHSGKKPNJ-UHFFFAOYSA-N
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Description

2-Allyl-2-methylcyclopentanone is a chemical compound with the molecular formula C9H14O . It is also known by other names such as 2-methyl-2-prop-2-enylcyclopentan-1-one and 2-allyl-2-methyl-cyclopentan-1-one .


Molecular Structure Analysis

The molecular structure of 2-Allyl-2-methylcyclopentanone consists of a cyclopentanone ring with a methyl group and an allyl group attached to the same carbon . The InChIKey for this compound is BSXUIHHSGKKPNJ-UHFFFAOYAI .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Allyl-2-methylcyclopentanone are not fully available. The molecular weight is 138.21 g/mol . Other properties such as melting point, boiling point, and density are not specified .

Scientific Research Applications

Microbial Reduction and Oxidation

Fujii et al. (2009) demonstrated the preparation of all stereoisomers of 2-allyl-2-methyl-3-hydroxycyclopentanones using microbial reduction and oxidation processes. This study highlights the potential of microorganisms like Geotrichum candidum in the synthesis of stereochemically complex molecules, offering a bio-based approach to chemical synthesis (Fujii et al., 2009).

Organocatalysis in Medicinal Chemistry

Tan et al. (2011) explored the use of a phosphine-catalyzed [3+2] cycloaddition reaction to synthesize spirocyclopentaneoxindoles. This method, which involves the reaction between methyleneindolinones and allylic compounds, is notable for its high enantioselectivity and potential applications in medicinal chemistry and the synthesis of diverse organic compounds (Tan et al., 2011).

Synthesis of Bioactive Compounds

Trost et al. (2005) developed a synthetic route for hamigeran B, a compound with potent antiviral properties and low cytotoxicity. Their approach, which involves asymmetric allylic alkylation, highlights the use of 2-allyl-2-methylcyclopentanone derivatives in the synthesis of biologically active molecules (Trost, Pissot-Soldermann, & Chen, 2005).

properties

IUPAC Name

2-methyl-2-prop-2-enylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-6-9(2)7-4-5-8(9)10/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXUIHHSGKKPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-2-methylcyclopentanone

Synthesis routes and methods

Procedure details

In a manner similar to that described above under "B", 2-methylcyclopentanone (6.6 g, 0.067 mole) and allyl bromide (9.24 g, 0.07 l mole) treated in anhydrous ether under nitrogen with sodium tert.-amylate (0.07 mole), worked up as above and purified by distillation, yield 2-allyl-2-methylcyclopentanone as a colourless oil, b.p. 69°-72° C/12 mm νCHCl3 /max 1733, 925 cm-1, nmr (CDCl3) δ 1.05 (s), 4.85-6.15 (m).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.07 L
Type
reactant
Reaction Step Two
[Compound]
Name
sodium tert.-amylate
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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